molecular formula C17H18F2N2O2S B4858767 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea

Cat. No.: B4858767
M. Wt: 352.4 g/mol
InChI Key: MSFZXLVBBWUJIY-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea typically involves the reaction of 2-(difluoromethoxy)-5-methylphenyl isothiocyanate with 2-ethoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea
  • 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(3-nitrophenyl)thiourea

Comparison: 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the difluoromethoxy and ethoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c1-3-22-14-7-5-4-6-12(14)20-17(24)21-13-10-11(2)8-9-15(13)23-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFZXLVBBWUJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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